D-Amethopterin

Übersicht

Beschreibung

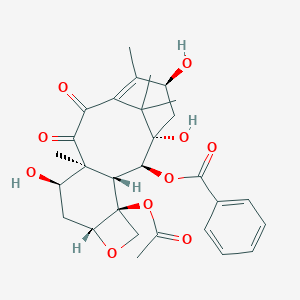

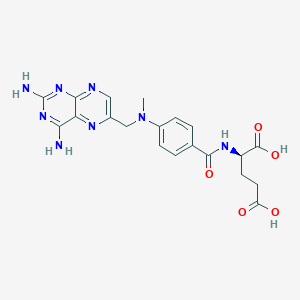

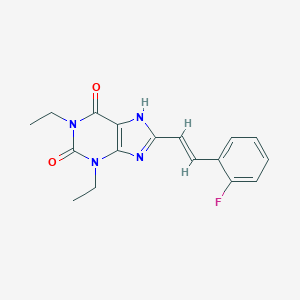

D-Amethopterin, also known as Methotrexate, is a member of folic acids and an antineoplastic antimetabolite with immunosuppressant properties .

Synthesis Analysis

The synthesis of D-Amethopterin involves a target-oriented stereodivergent propargylic substitution reaction to access four stereoisomers of amathaspiramide D and its analogues . The key substituted 2-pyrrolidone intermediate was synthesized with excellent selectivity .

Molecular Structure Analysis

D-Amethopterin has a molecular formula of C20H22N8O5 and a molecular weight of 454.4 g/mol . Its IUPAC name is (2 R )-2- [ [4- [ (2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid .

Wissenschaftliche Forschungsanwendungen

Oncology: Antineoplastic Agent

D-Methotrexate serves as a cornerstone in the treatment of a variety of hematologic and non-hematologic malignancies . As a folate antagonist, it inhibits the enzyme dihydrofolate reductase, leading to a decrease in DNA synthesis and cell replication . It’s used both as a monotherapy and in combination with other agents, significantly improving outcomes in diseases like acute lymphoblastic leukemia.

Rheumatology: Anti-inflammatory and Immunomodulation

In rheumatologic disorders such as rheumatoid arthritis, D-Methotrexate exerts its effects by reducing inflammation and modulating the immune system . It’s considered a disease-modifying antirheumatic drug (DMARD), which can slow disease progression and preserve joint function.

Dermatology: Treatment of Psoriasis

D-Methotrexate is effective in the management of psoriasis, a chronic autoimmune skin condition. It helps control the rapid turnover of skin cells and has immunosuppressive properties that are beneficial in severe cases .

Ectopic Pregnancy Management

In the field of obstetrics, D-Methotrexate is utilized for the medical management of ectopic pregnancies. It facilitates the absorption of the pregnancy tissue, thus avoiding the need for surgical intervention in selected cases .

Graft Versus Host Disease (GVHD) Prophylaxis

D-Methotrexate is employed in the prevention of GVHD, a complication of allogeneic tissue transplantation. It helps in reducing the immune response of the transplanted graft against the host’s body .

Nanotechnology: Drug Delivery Systems

Recent advancements have explored the encapsulation of D-Methotrexate in nanoparticles to enhance its delivery to cancer cells while minimizing systemic toxicity. This approach aims to improve the drug’s efficacy and reduce adverse effects .

High-Dose Methotrexate Therapy in Oncology

High-dose methotrexate therapy is used in certain types of cancers, including osteosarcoma. It involves administering large doses of the drug, followed by a rescue agent to mitigate toxicity, allowing for higher drug concentrations at the tumor site .

Combination Therapies in Cancer

D-Methotrexate is part of various chemotherapeutic regimens, such as MOPP and CHOP, for the treatment of lymphomas. Its role in combination therapies is crucial for enhancing the overall response rate and achieving remission .

Wirkmechanismus

Target of Action

D-Amethopterin, also known as D-Methotrexate, primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the folate pathway as it catalyzes the conversion of dihydrofolate to the active tetrahydrofolate .

Mode of Action

D-Methotrexate acts by inhibiting DHFR , thereby blocking the body’s use of folic acid . This inhibition prevents the synthesis of nucleotides, which are essential for DNA replication and cell division . As a result, D-Methotrexate effectively suppresses inflammation and prevents cell division .

Biochemical Pathways

The major physiological interactions of D-Methotrexate include the folate pathway , adenosine , prostaglandins , leukotrienes , and cytokines . By inhibiting DHFR, D-Methotrexate disrupts the folate pathway, leading to a decrease in nucleotide synthesis and ultimately affecting cell division .

Pharmacokinetics

D-Methotrexate exhibits a bioavailability of 60% at lower doses, which decreases at higher doses . It is primarily metabolized in the liver and intracellularly . The elimination half-life ranges from 3-10 hours at lower doses to 8-15 hours at higher doses . D-Methotrexate is primarily excreted through urine (80-100%), with small amounts excreted through feces .

Result of Action

The inhibition of DHFR by D-Methotrexate leads to a decrease in nucleotide synthesis, which in turn prevents cell division . This makes D-Methotrexate an effective chemotherapy agent and immune-system suppressant, used to treat a variety of conditions including cancer, autoimmune diseases, and ectopic pregnancies .

Action Environment

The action, efficacy, and stability of D-Methotrexate can be influenced by various environmental factors. For instance, it has been noted that D-Amethopterin is unstable in the environment due to degradation by light and heat . Furthermore, in individuals with kidney problems, lower doses of D-Methotrexate may be needed .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOZXECLQNJBKD-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317276 | |

| Record name | D-Methotrexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Amethopterin | |

CAS RN |

51865-79-3 | |

| Record name | D-Methotrexate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51865-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Amethopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051865793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Methotrexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-N-(2,4-diamino-6-pteridinyl(dimethylamino)benzoyl)glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOTREXATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12798130R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)

![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)

![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)

![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)